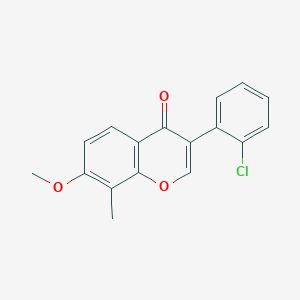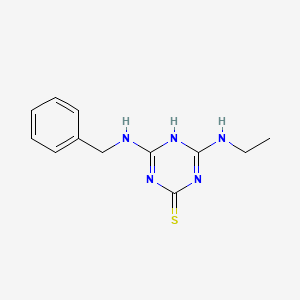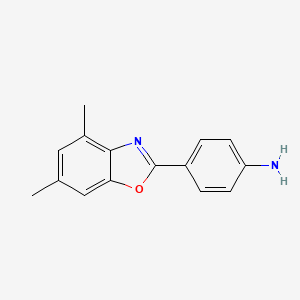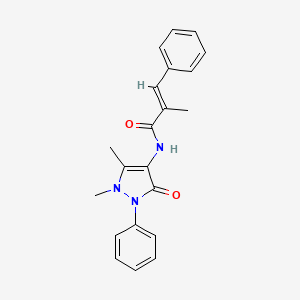
3-(2-chlorophenyl)-7-methoxy-8-methyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-7-methoxy-8-methyl-4H-chromen-4-one, commonly known as Clomazone, is a herbicide that is used to control the growth of weeds in various crops. It is a member of the chemical family of pyridazinones and is widely used in agriculture due to its effectiveness in controlling weeds and its low toxicity to non-target organisms.
Wirkmechanismus
Clomazone acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is involved in the biosynthesis of chlorophyll and other pigments in plants. This results in the accumulation of toxic intermediates that damage the chloroplasts and disrupt photosynthesis, leading to the death of the target plants.
Biochemical and Physiological Effects:
Clomazone has been shown to have low toxicity to non-target organisms, including mammals, birds, and aquatic species. However, it can cause skin irritation and eye damage if it comes into contact with the skin or eyes. It is also toxic to some beneficial insects, such as bees, and can have negative effects on soil microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
Clomazone is a useful tool for studying the effects of herbicides on plants and for investigating the mechanisms of herbicide resistance in weeds. However, it has limitations in terms of its selectivity and its potential for environmental contamination.
Zukünftige Richtungen
Future research on Clomazone could focus on developing new formulations that improve its selectivity and reduce its potential for environmental contamination. It could also investigate the potential for using Clomazone in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance. Additionally, research could explore the potential for using Clomazone in non-agricultural settings, such as in the management of invasive plant species in natural areas.
Synthesemethoden
Clomazone can be synthesized through a multi-step process that involves the condensation of 2-chlorobenzaldehyde with methyl vinyl ketone, followed by the addition of 2,4-dichloro-5-methoxyaniline and the subsequent cyclization of the resulting intermediate. The final product is obtained through purification and isolation.
Wissenschaftliche Forschungsanwendungen
Clomazone has been extensively studied for its herbicidal properties and its effects on plants. It has been shown to inhibit the biosynthesis of chlorophyll and carotenoids, leading to the disruption of photosynthesis in target plants. This makes it an effective herbicide for the control of a wide range of weed species in various crops.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-7-methoxy-8-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3/c1-10-15(20-2)8-7-12-16(19)13(9-21-17(10)12)11-5-3-4-6-14(11)18/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAYARRCPYLZLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-7-methoxy-8-methyl-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5740953.png)
![N-(2-fluorophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5740969.png)

![1-{4-[(4-nitrophenoxy)methyl]phenyl}ethanone](/img/structure/B5740993.png)
![N-cyclopentyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5740998.png)

![4-bromobenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5741010.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5741017.png)
![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-N-(tert-butyl)acetamide](/img/structure/B5741034.png)

![methyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5741045.png)

![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5741051.png)